2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is a complex organic compound featuring an indole moiety linked to a phenylacetonitrile group
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.
Mode of Action
Inhibition often occurs by binding to the active site of the enzyme or inducing a conformational change that reduces the enzyme’s activity .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects can include reduced proliferation of cells and potential induction of apoptosis .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and logp value suggest it may have reasonable bioavailability . These properties can influence absorption, distribution, metabolism, and excretion, all of which impact the compound’s bioavailability and efficacy .
Result of Action
By inhibiting CDK2 and affecting the cell cycle, the compound could potentially reduce cell proliferation and induce apoptosis . This could be particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetamide
- 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}propionitrile
Uniqueness
Compared to similar compounds, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is unique due to its specific nitrile group, which offers distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic organic chemistry and a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-9-11-5-7-12(8-6-11)18-15-13-3-1-2-4-14(13)19-16(15)20/h1-8H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJXQOIGBCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)CC#N)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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